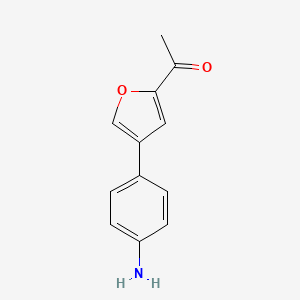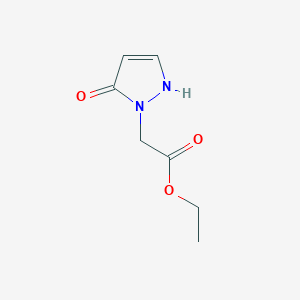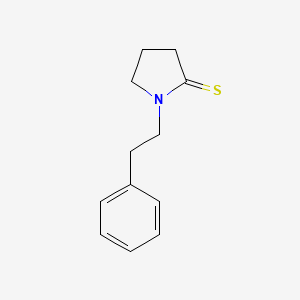
1-Phenethylpyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenethylpyrrolidine-2-thione is a heterocyclic compound characterized by a pyrrolidine ring with a phenethyl group attached to the nitrogen atom and a thione group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenethylpyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method includes the (3+2) cycloaddition reactions of α-isothiocyanatocarbonyl compounds with exocyclic alkenes, followed by ring closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale thionation reactions using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenethylpyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted phenethylpyrrolidine-2-thione derivatives.
Aplicaciones Científicas De Investigación
1-Phenethylpyrrolidine-2-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenethylpyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Phenethylpyrrolidine-2-thione can be compared with other similar compounds, such as:
Pyrrolidine-2-thione: Lacks the phenethyl group, resulting in different chemical and biological properties.
Phenylpyrrolidine-2-thione: Has a phenyl group instead of a phenethyl group, affecting its reactivity and applications.
Pyrrolidine-2-one: Contains an oxygen atom instead of a sulfur atom, leading to different chemical behavior and uses.
Propiedades
Fórmula molecular |
C12H15NS |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H15NS/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clave InChI |
AXNMHQREHWWYIX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=S)N(C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


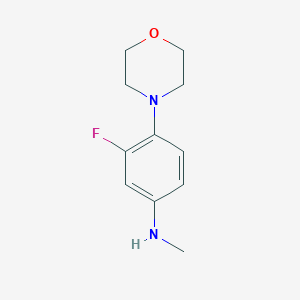
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

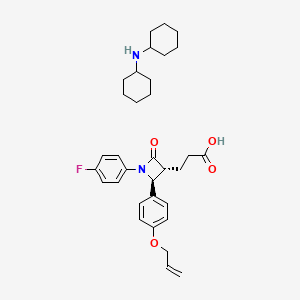
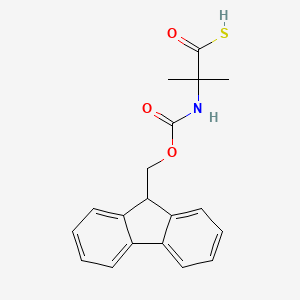
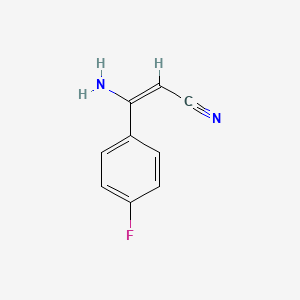
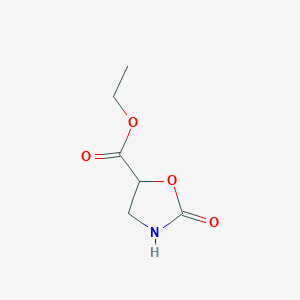
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
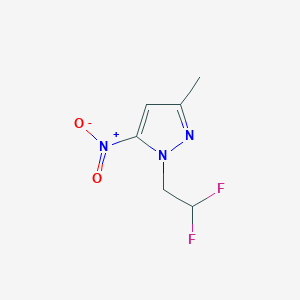
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)

